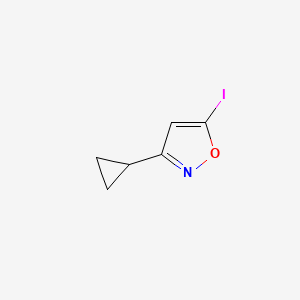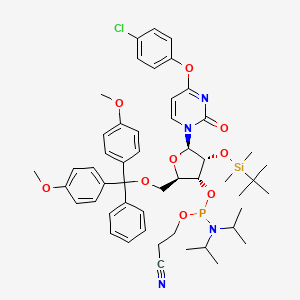
(1-Methoxy-4-phenylcyclohexyl)methanamine hydrochloride
Übersicht
Beschreibung
“(1-Methoxy-4-phenylcyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1803606-72-5 . It has a molecular weight of 255.79 and its IUPAC name is (1-methoxy-4-phenylcyclohexyl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1-Methoxy-4-phenylcyclohexyl)methanamine hydrochloride” is 1S/C14H21NO.ClH/c1-16-14 (11-15)9-7-13 (8-10-14)12-5-3-2-4-6-12;/h2-6,13H,7-11,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(1-Methoxy-4-phenylcyclohexyl)methanamine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 255.79 .Wissenschaftliche Forschungsanwendungen
Methoxetamine - A Novel Recreational Drug with Potent Hallucinogenic Properties
Methoxetamine, belonging to the arylcyclohexylamine class, is structurally similar to ketamine. It's known for its recreational and psychedelic effects. Research emphasizes the need for further study to fully understand its short- and long-term effects, highlighting the potential for investigating related compounds for therapeutic uses beyond recreational settings (Zawilska, 2014).
Methoxychlor as a Model for Environmental Estrogens
Research on methoxychlor, a proestrogenic pesticide, underscores the complexity of environmental chemicals interacting with biological systems. Understanding its metabolism and effects provides a foundation for studying other compounds with potential endocrine-disrupting capabilities (Cummings, 1997).
Methoxetamine's Adverse Pharmacological Effects
A review of methoxetamine (MXE) revealed its popularity due to easy access and perceived safety. Its structural and pharmacological similarities to ketamine suggest potential research avenues for "(1-Methoxy-4-phenylcyclohexyl)methanamine hydrochloride" in understanding receptor antagonist properties and antidepressant activities (Zanda et al., 2016).
Neurochemistry and Neurotoxicity of MDMA
MDMA research offers insights into the neurochemical and neurotoxicity profiles of psychoactive substances. Understanding MDMA's effects on serotonin and dopamine pathways could provide a framework for investigating the neurochemical impacts of related compounds (McKenna & Peroutka, 1990).
Anti-inflammatory Effects of Melatonin
Melatonin's role as an anti-inflammatory agent demonstrates the therapeutic potential of compounds affecting immunomodulation and antioxidant defenses. This research avenue could be relevant for exploring the biological activities and therapeutic applications of similar compounds (Nabavi et al., 2019).
Safety and Hazards
The safety information for “(1-Methoxy-4-phenylcyclohexyl)methanamine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (25578) suggests that it may have suitable properties for absorption and distribution . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially influence its action .
Eigenschaften
IUPAC Name |
(1-methoxy-4-phenylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14(11-15)9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-6,13H,7-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIMKZHYTQHBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxy-4-phenylcyclohexyl)methanamine hydrochloride | |
CAS RN |
1803606-72-5 | |
| Record name | (1-methoxy-4-phenylcyclohexyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)






![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
